1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine
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Overview
Description
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrazole Ring: This can be achieved by reacting 4-ethoxyphenylhydrazine with sodium azide under acidic conditions to form 4-ethoxyphenyl-1H-tetrazole.
Alkylation: The tetrazole derivative is then alkylated using a suitable alkylating agent, such as chloromethyl methyl ether, to introduce the methyl group.
Piperazine Derivative Formation: The alkylated tetrazole is reacted with 4-methylsulfonylpiperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine or phenyl derivatives.
Scientific Research Applications
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors. The piperazine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-ethoxyphenyl)-1H-tetrazole: Lacks the piperazine and methylsulfonyl groups.
4-methylsulfonylpiperazine: Lacks the tetrazole and ethoxyphenyl groups.
1-(4-ethoxyphenyl)-4-methylpiperazine: Lacks the tetrazole ring.
Uniqueness
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-methylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O3S/c1-3-24-14-6-4-13(5-7-14)21-15(16-17-18-21)12-19-8-10-20(11-9-19)25(2,22)23/h4-7H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXROLLNQDIHUOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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